molecular formula C6H10N4O2 B2879770 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid CAS No. 1547646-28-5

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

Cat. No. B2879770
M. Wt: 170.172
InChI Key: MKXPRLZWGWNEAZ-UHFFFAOYSA-N
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Description

“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a derivative of carboxylic acid . It is a white to off-white powder or crystal . The CAS Number is 1547646-28-5 and its molecular weight is 170.17 . It is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” consists of a tetrazole ring, which is a heteroaromatic system containing the maximum number of nitrogen atoms . This leads to extreme values of acidity, basicity, and complex formation constants .


Chemical Reactions Analysis

Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, exhibit multiple reactivity . They can act as acids and bases, and also have the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .


Physical And Chemical Properties Analysis

“2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” is a white to off-white powder or crystal . It has a molecular weight of 170.17 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Self-Assembly and Hydrogen Bonding

One application area of related compounds involves the exploration of molecular self-assembly processes directed by hydrogen bonding. For example, research on similar compounds, like tert-butylbenzoic acid derivatives, has demonstrated their ability to interact with other molecules to form host–guest complexes. These complexes then self-assemble into layered molecular arrays, showcasing an intricate network of hydrogen bonds, which could be relevant for the development of new molecular materials with specific electronic or optical properties (Armstrong et al., 2002).

Chiral Synthesis and Drug Development

Another application pertains to chiral synthesis, where derivatives of tert-butyl tetrazole are used as chiral auxiliaries or building blocks in the synthesis of enantiomerically pure compounds. These processes are vital in drug development, as the chirality of a drug can significantly impact its efficacy and safety. The synthesis and applications of chiral auxiliaries demonstrate the role of tert-butyl tetrazole derivatives in enabling the preparation of specific enantiomers of pharmaceutical compounds (Studer et al., 1995).

Steric Effects in Chemical Reactions

Research has also delved into the steric effects and the steric inhibition of resonance in molecules similar to 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid. Understanding these effects is crucial for the design of molecules with desired reactivity and stability, impacting the synthesis of novel compounds and materials (Böhm & Exner, 2001).

Material Science and Sensor Development

In the field of material science, derivatives of tert-butyl tetrazole have been explored for the creation of metal-organic frameworks (MOFs) and other coordination compounds. These materials find applications in catalysis, gas storage, and separation technologies. For instance, research on zinc complexes involving tert-butyl isophthalato indicates the potential of these compounds in constructing frameworks with interesting structural and functional properties (Xu & Tang, 2010).

Safety And Hazards

The safety information for “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid” includes hazard statements H315-H319-H228, indicating that it can cause skin irritation, eye irritation, and is flammable . Precautionary measures include avoiding sparks and open flames, and using protective equipment .

Future Directions

Tetrazoles, including “2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid”, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . They have potential for further development in the synthesis of new types of electroconductive and high energetic polymers .

properties

IUPAC Name

2-tert-butyltetrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-6(2,3)10-8-4(5(11)12)7-9-10/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXPRLZWGWNEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

CAS RN

1547646-28-5
Record name 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
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